3-[(4-Nitrophenoxy)methyl]benzoic acid CAS 832739-66-9 properties
3-[(4-Nitrophenoxy)methyl]benzoic acid CAS 832739-66-9 properties
An In-depth Technical Guide to 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS 832739-66-9) and Its Structural Analogs
Introduction: Elucidating a Novel Chemical Entity
In the landscape of drug discovery and materials science, novel chemical scaffolds are of paramount importance. 3-[(4-Nitrophenoxy)methyl]benzoic acid represents one such entity, combining a flexible ether linkage with the rigid, electronically distinct phenyl and nitrophenyl moieties. The benzoic acid group provides a crucial handle for further chemical modification or interaction with biological targets.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It synthesizes information from close structural analogs to build a predictive profile of the target compound, covering its physicochemical properties, potential synthetic routes, reactivity, and safety considerations. By understanding the characteristics of its constituent parts and related molecules, we can establish a robust framework for initiating laboratory investigation.
Chemical Identity and Structural Analysis
The core structure consists of a benzoic acid linked to a 4-nitrophenol through a methylene ether bridge at the meta-position of the benzoate ring.
Molecular Formula: C₁₄H₁₁NO₅
Molecular Weight: 273.24 g/mol
The precise arrangement of substituents is critical to the molecule's overall properties, including its conformation, electronic distribution, and potential for intermolecular interactions. To provide context, the table below compares the target compound with known, structurally similar molecules.
Table 1: Structural Analogs of 3-[(4-Nitrophenoxy)methyl]benzoic acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 3-[(4-Nitrophenoxy)methyl]benzoic acid | 832739-66-9 (Target) | C₁₄H₁₁NO₅ | 273.24 | |
| 4-[(4-Nitrophenoxy)methyl]benzoic acid | 87740-05-4 | C₁₄H₁₁NO₅ | 273.24 | |
| 3-Methyl-4-nitrobenzoic acid | 3113-71-1 | C₈H₇NO₄ | 181.15 | |
| 4-(4-Nitrophenoxy)benzoic acid | 16309-45-8 | C₁₃H₉NO₅ | 259.22 |
The key structural difference between the target compound and its para-isomer, 4-[(4-nitrophenoxy)methyl]benzoic acid (CAS 87740-05-4), is the substitution pattern on the benzoic acid ring.[1] This seemingly minor change from meta to para can significantly impact crystal packing, solubility, and biological activity.
Figure 1: Core structural components of the target molecule.
Predicted Physicochemical and Spectral Properties
Based on analogous compounds, a predictive profile can be assembled.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Observed Value | Source/Basis of Prediction |
| Appearance | White to off-white or yellowish powder/solid. | Based on analogs like 3-Methyl-4-nitrobenzoic acid.[2][3] |
| Melting Point | Expected to be a high-melting solid (>150 °C). | 3-Methyl-4-nitrobenzoic acid melts at 216-218 °C.[3] The larger structure of the target compound suggests a similarly high or higher melting point. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and potentially heated alcohols. | Carboxylic acids with large aromatic groups have low water solubility.[3] Probenecid, another complex benzoic acid, is soluble in acetone and alkaline solutions but insoluble in water.[4][5] |
| pKa | Estimated around 3.5 - 4.5. | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the ether-linked nitrophenyl group is not expected to drastically alter this. |
Spectral Data Interpretation (Predicted)
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¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the benzoic acid ring will appear as multiplets in the 7.5-8.5 ppm range. The two sets of protons on the 4-nitrophenyl ring will likely appear as two distinct doublets (an AA'BB' system) between 7.0 and 8.3 ppm. A key singlet corresponding to the methylene bridge (-CH₂-) protons should appear around 5.0-5.5 ppm. The acidic proton of the carboxyl group may appear as a broad singlet at >10 ppm, or may not be observed depending on the solvent.
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¹³C NMR: Aromatic carbons will resonate in the 120-150 ppm range. The carboxyl carbon (C=O) will be significantly downfield, typically >165 ppm. The methylene bridge carbon (-CH₂-) is expected around 60-70 ppm.
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Infrared (IR) Spectroscopy: Characteristic peaks will confirm the presence of key functional groups. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. Strong asymmetric and symmetric stretches for the nitro group (NO₂) should appear near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O ether stretches will be visible in the 1250-1000 cm⁻¹ region.[6][7]
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M-H]⁻ should be readily identifiable at m/z 273.24, confirming the molecular weight.
Synthesis and Reactivity
Proposed Synthetic Pathway: Williamson Ether Synthesis
A logical and field-proven approach to constructing the C-O-C ether linkage in the target molecule is the Williamson ether synthesis. This protocol involves the reaction of an alkoxide with a primary alkyl halide.
Core Reaction: 3-(Bromomethyl)benzoic acid + 4-Nitrophenol → 3-[(4-Nitrophenoxy)methyl]benzoic acid
Figure 2: Proposed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol (Predictive)
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Deprotonation: To a solution of 4-nitrophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir at room temperature until the phenoxide is formed (indicated by a color change).
-
Nucleophilic Attack: Add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) dropwise to the reaction mixture. Rationale: Using the methyl ester of the benzoic acid protects the acidic proton from reacting with the base and improves solubility.
-
Reaction: Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Ester Hydrolysis: Cool the reaction to room temperature, quench with water, and extract the ester product with a solvent like ethyl acetate. To hydrolyze the ester, the crude product can be heated under reflux with aqueous sodium hydroxide.[8]
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Isolation: After hydrolysis, cool the solution and acidify with dilute HCl. The final product, 3-[(4-Nitrophenoxy)methyl]benzoic acid, should precipitate as a solid and can be collected by filtration, washed with water, and dried.
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Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.
Chemical Reactivity
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Carboxylic Acid Group: This functional group is a primary site for derivatization. It can be converted into esters, amides, or acid chlorides, providing a gateway to a wide range of more complex molecules for drug discovery libraries.[9]
-
Nitro Group: The aromatic nitro group is a versatile functional handle. It can be readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline is a key precursor for synthesizing amides, sulfonamides, and heterocyclic structures.
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Aromatic Rings: The two aromatic rings are susceptible to electrophilic aromatic substitution, although the nitro group is strongly deactivating and meta-directing, while the benzoic acid is also deactivating and meta-directing.
Potential Applications in Research and Drug Development
While no specific applications for CAS 832739-66-9 are documented, the applications of its analogs provide a strong basis for its potential utility.
-
Pharmaceutical Intermediate: Many substituted benzoic acids are crucial intermediates in pharmaceutical synthesis. For example, 3-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of the antihypertensive drug telmisartan.[10][11] The structure of the target compound makes it a potential scaffold for developing new therapeutic agents.
-
Anti-inflammatory Agents: 2-Phenoxybenzoic acids, which share the ether-linked aromatic ring motif, have been investigated as potential anti-inflammatory drugs.[12] The conformational flexibility of the ether linkage allows the two aromatic rings to adopt specific orientations necessary for binding to enzyme active sites or receptors.
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Materials Science: The rigid, polar structure could be useful in the development of novel polymers or liquid crystals, where molecular shape and electronic properties are critical.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on the SDS for related nitrated aromatic acids, the following precautions are mandated.[13][14][15]
-
Hazard Classification (Predicted):
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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Conclusion
3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS 832739-66-9) is a compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, a comprehensive analysis of its structural analogs allows for the reliable prediction of its physicochemical properties, spectral characteristics, and reactivity. The proposed synthetic route via Williamson ether synthesis provides a practical and efficient method for its preparation in the laboratory. As with any novel compound, the predictive data in this guide should be validated through empirical testing, but it provides a solid and authoritative foundation for any research program to begin work on this promising molecule.
References
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